2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid
Description
2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid is a pyrimidine derivative featuring a chlorine atom at position 2, a methyl-substituted amino group at position 4, and an acetic acid moiety attached via the methylamino linker. The compound’s structure combines a heteroaromatic core with polar and ionizable functional groups, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(4-6(12)13)5-2-3-9-7(8)10-5/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVHIANEQTNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Chloropyrimidine Derivatives
Method Overview:
This approach involves the nucleophilic substitution of chloropyrimidine derivatives with methylamine, followed by oxidation or carboxylation to introduce the acetic acid group.
- Starting with 2-chloropyrimidine-4-carbonitrile as the core.
- Nucleophilic attack by methylamine under controlled conditions to form the methylamino derivative.
- Subsequent oxidation or hydrolysis to convert the nitrile to the corresponding acetic acid.
2-chloropyrimidine-4-carbonitrile + methylamine → 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetonitrile → hydrolysis/oxidation → 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid
- Patent US20060252943A1 describes a process for preparing pyrimidine derivatives via alkylation and subsequent oxidation, emphasizing the importance of selecting suitable alkylating agents and oxidation conditions to optimize yield and purity.
Alkylation of Pyrimidine Nucleophiles with Methyl Acetate Derivatives
Method Overview:
This method involves the alkylation of chloropyrimidine with methyl acetate derivatives, followed by hydrolysis to yield the aminoacetic acid.
- Reacting 2-chloropyrimidine-4-yl with methyl acetate in the presence of a base such as cesium carbonate or potassium tert-butoxide.
- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at ambient or slightly elevated temperatures.
- Hydrolyzing the methyl ester to obtain the free acid.
2-chloropyrimidine-4-yl + methyl acetate (with base) → N-alkylated intermediate → hydrolysis → this compound
- The use of cesium carbonate in DMF has been shown to facilitate efficient alkylation, with yields often exceeding 80%, as demonstrated in various patent procedures.
Multistep Synthesis via Intermediate Derivatives
Method Overview:
This route employs the synthesis of intermediate compounds such as 2-aminoethyl derivatives, followed by functional group transformations to introduce the acetic acid moiety.
- Synthesis of 2-aminoethyl pyrimidine derivatives through nucleophilic substitution on chloropyrimidine.
- Reductive amination or alkylation with methyl acetic derivatives.
- Hydrolysis or oxidation to convert ester groups into acids.
- Patent US20060252943A1 details a process where alkylation with methylating agents, followed by hydrolysis, yields the target aminoacetic acid derivative with high selectivity.
Alternative Route: Cyclization and Functionalization
Method Overview:
This involves cyclization of suitably substituted precursors to form the pyrimidine ring, followed by side-chain modifications to install the aminoacetic acid group.
- Condensation of urea derivatives with β-dicarbonyl compounds to form the pyrimidine core.
- Functionalization at the 4-position with chlorinated or methylated groups.
- Side-chain elongation with aminoacetic acid precursors via nucleophilic substitution or coupling reactions.
- Literature indicates that cyclization methods are efficient for constructing the pyrimidine scaffold, which can then be selectively functionalized to introduce the aminoacetic acid moiety.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization | 2-chloropyrimidine-4-carbonitrile | Methylamine, oxidation agents | One-pot process, high purity | Requires careful oxidation control |
| Alkylation & Hydrolysis | 2-chloropyrimidine-4-yl, methyl acetate | Cesium carbonate, DMF, reflux | High yields, straightforward | Multiple steps, purification needed |
| Intermediate Derivatives | Various aminoethyl pyrimidines | Reductive amination, hydrolysis | Flexibility in modifications | Longer synthesis time |
| Cyclization & Functionalization | Urea derivatives, β-dicarbonyls | Condensation, nucleophilic substitution | Good for scaffold diversity | Multi-step, complex purification |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s carboxylic acid group confers higher aqueous solubility than ester or amide derivatives.
Biological Activity
2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid, a compound with significant biological activity, has garnered attention in pharmacological research. This article delves into its biological properties, particularly focusing on its anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloropyrimidine moiety linked to a methylaminoacetic acid structure. This unique configuration is essential for its biological interactions and efficacy.
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of inflammatory mediators such as IL-6 and IL-8 in human bronchial epithelial cells. For instance, certain derivatives demonstrated IC50 values lower than that of indomethacin, a well-known anti-inflammatory drug .
Table 1: Inhibition of Inflammatory Mediators
| Compound | IL-6 Inhibition (IC50 μM) | IL-8 Inhibition (IC50 μM) |
|---|---|---|
| Indomethacin | 9.17 | Not specified |
| 2-Chloropyrimidin derivative | <5 | <5 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment . This is particularly relevant in Alzheimer's disease research, where AChE inhibitors are sought after.
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | 2-Chloropyrimidin derivative | 2.7 |
| COX-1 | Various pyrimidine derivatives | 19.45 |
| COX-2 | Various pyrimidine derivatives | 23.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies have shown that modifications to the pyrimidine ring can significantly enhance or diminish biological activity. For instance, the introduction of electron-releasing groups has been associated with increased anti-inflammatory potency .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that certain modifications led to enhanced anti-inflammatory effects, positioning these compounds as potential alternatives to traditional NSAIDs .
- Neuroprotective Effects : A study investigating the effects of chloropyrimidine derivatives on AChE inhibition highlighted the potential for these compounds in treating cognitive decline associated with Alzheimer's disease. The most potent derivative exhibited an IC50 value significantly lower than many existing treatments .
- In Vivo Efficacy : Animal model studies have demonstrated that the compound can reduce inflammatory responses in conditions such as acute lung injury, showcasing its therapeutic potential beyond in vitro findings .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyrimidine derivatives and methylaminoacetic acid precursors. A reported procedure uses 2-bromoacetic acid and sodium hydroxide in aqueous conditions, followed by pH adjustment to precipitate the product . To optimize yield, systematically vary reaction parameters (temperature, stoichiometry, solvent polarity) using a factorial experimental design . Monitor intermediates via HPLC or TLC to confirm reaction progression.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for absolute conformation determination (e.g., single-crystal growth via slow evaporation in methanol) .
- NMR spectroscopy to verify substituent positions (e.g., chloropyrimidine proton signals at δ 8.5–9.0 ppm and methylamino group at δ 3.0–3.5 ppm) .
- Elemental analysis to confirm empirical formula compliance (±0.3% deviation).
Q. What purification strategies are effective for removing by-products like unreacted 2-chloropyrimidine?
- Methodological Answer : Use gradient recrystallization in polar solvents (e.g., methanol/water mixtures) to exploit solubility differences . For persistent impurities, employ column chromatography with silica gel and ethyl acetate/hexane eluents. Monitor purity via reverse-phase HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, focusing on the chloropyrimidine ring’s electrophilic sites . Validate predictions with kinetic studies (e.g., Arrhenius plots for substitution reactions) and compare computed activation energies with experimental data .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- Mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 216.04 for C₇H₈ClN₃O₂) .
- Replicate disputed experiments under controlled conditions (e.g., inert atmosphere to prevent hydrolysis of the chloropyrimidine group) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer : Design accelerated stability studies using DOE (Design of Experiments):
- Variables : pH (2–12), temperature (25–60°C), and exposure time (0–72 hours).
- Outputs : Degradation products quantified via LC-MS; kinetic degradation models (e.g., first-order decay) fitted to data .
- Key Insight : The chloropyrimidine ring is prone to hydrolysis at high pH (>10), requiring stabilization via buffered formulations .
Q. What advanced techniques elucidate the compound’s role in multi-step catalytic cycles?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-methyl group) to track reaction pathways in catalytic systems . Pair with in situ NMR or Raman spectroscopy to observe intermediate formation. For mechanistic clarity, perform Hammett analysis to correlate substituent effects on reaction rates .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Reassess solubility using standardized protocols (e.g., shake-flask method with UV/Vis quantification). Control for factors like crystal polymorphism (via PXRD) and hydration state . If discrepancies persist, conduct molecular dynamics simulations to model solvent interactions .
Scale-Up and Engineering Considerations
Q. What reactor designs minimize by-product formation during large-scale synthesis?
- Methodological Answer : Opt for continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Use computational fluid dynamics (CFD) to optimize mixing efficiency . Monitor in real-time with inline PAT (Process Analytical Technology) tools like FTIR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
